

# 3,5-Dichloro-2-fluoropyridine CAS number 823-56-3

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## Compound of Interest

Compound Name: 3,5-Dichloro-2-fluoropyridine

Cat. No.: B1304973

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An In-Depth Technical Guide to **3,5-Dichloro-2-fluoropyridine** (CAS 823-56-3): Synthesis, Reactivity, and Applications

## Introduction

**3,5-Dichloro-2-fluoropyridine**, registered under CAS number 823-56-3, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.<sup>[1][2]</sup> Its strategic arrangement of halogen atoms—a reactive fluorine at the 2-position and two chlorine atoms at the 3- and 5-positions—creates a versatile chemical intermediate.<sup>[3][4]</sup> The electron-withdrawing nature of the nitrogen atom and the halogen substituents renders the pyridine ring electron-deficient, making it an excellent substrate for a variety of chemical transformations.

This guide provides an in-depth analysis of **3,5-dichloro-2-fluoropyridine**, intended for researchers, chemists, and drug development professionals. It covers its synthesis, core reactivity principles, detailed experimental protocols for its use, and its role as a building block for complex, biologically active molecules. The unique reactivity imparted by the C2-fluorine substituent is a central theme, enabling selective functionalization that is crucial in modern medicinal chemistry.<sup>[4][5]</sup>

## Physicochemical and Safety Data

A comprehensive understanding of a compound's physical properties and safety profile is paramount for its effective and safe use in a laboratory setting.

## Physical Properties

**3,5-Dichloro-2-fluoropyridine** is typically an off-white to pale yellow crystalline solid at room temperature.<sup>[1][6]</sup> Its key physicochemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	823-56-3	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Cl <sub>2</sub> FN	<a href="#">[1]</a> <a href="#">[7]</a>
Molecular Weight	165.98 g/mol	<a href="#">[1]</a> <a href="#">[7]</a>
Appearance	Off-white to yellow solid/powder	<a href="#">[1]</a> <a href="#">[6]</a>
Melting Point	41-43 °C	<a href="#">[6]</a>
Boiling Point	234.8 °C at 760 mmHg (Predicted)	<a href="#">[6]</a>
Purity	≥ 98.0% (GC) is commercially available	<a href="#">[8]</a> <a href="#">[9]</a>
InChIKey	FHQWUIZMJXPGRG- UHFFFAOYSA-N	<a href="#">[10]</a>

## Safety and Handling

This chemical is classified as hazardous and requires careful handling in a controlled laboratory environment.<sup>[11]</sup> It is categorized as an acute toxin (oral, dermal, inhalation) and causes skin and serious eye irritation.<sup>[11][12]</sup> It may also cause respiratory irritation.<sup>[11]</sup>

### General Handling Precautions:

- Work in a well-ventilated area or under a chemical fume hood.<sup>[13]</sup>
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.<sup>[11][12]</sup>
- Avoid breathing dust, fumes, or vapors.<sup>[13]</sup>

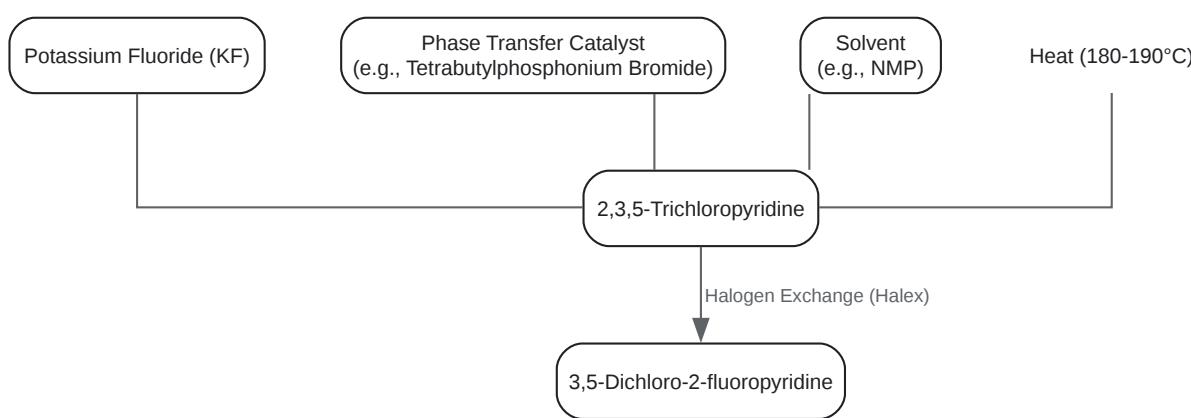
- Wash hands thoroughly after handling.[11]
- Store in a dry, cool, and well-ventilated place in a tightly sealed container.[12]
- Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11][12]

For detailed information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[11][13]

## Synthesis and Mechanism

The most common and industrially relevant method for synthesizing fluorinated pyridines from their chlorinated precursors is through a halogen exchange (Halex) reaction. This process typically involves treating a polychlorinated pyridine with a fluoride salt at elevated temperatures.

A plausible and efficient route to **3,5-dichloro-2-fluoropyridine** is the selective monofluorination of 2,3,5-trichloropyridine.[14] The chlorine atom at the C2 position is the most activated towards nucleophilic substitution due to the adjacent electron-withdrawing nitrogen atom, allowing for regioselective exchange.[15]



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*Synthetic pathway for **3,5-Dichloro-2-fluoropyridine**.*

# Detailed Experimental Protocol: Synthesis from 2,3,5-Trichloropyridine

This protocol is adapted from established principles for Halex reactions on chloropyridines.[\[14\]](#)

- Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (1.2 equivalents) and a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP).
- Azeotropic Drying: If necessary, remove residual water by azeotropic distillation with a solvent like toluene before adding the primary solvent. For this reaction, ensure the KF is thoroughly dried beforehand (e.g., vacuum-drying at 140°C for 12 hours).[\[14\]](#)
- Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylphosphonium bromide (0.02-0.05 equivalents), to the slurry.[\[14\]](#)
- Reactant Addition: Add 2,3,5-trichloropyridine (1.0 equivalent) to the mixture.
- Reaction: Heat the reaction mixture to 180–190°C under a nitrogen atmosphere with vigorous stirring.[\[14\]](#) The selective monofluorination at the C2 position is favored at this temperature.
- Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the mono-fluorinated product.
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure **3,5-dichloro-2-fluoropyridine**.

## Chemical Reactivity and Strategic Applications

The synthetic utility of **3,5-dichloro-2-fluoropyridine** stems from the differential reactivity of its halogen substituents.

## Core Principle: Nucleophilic Aromatic Substitution (SNAr)

The C-F bond at the 2-position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent ring nitrogen.[3][4] This makes the fluorine atom an excellent leaving group. In contrast, the chlorine atoms at the 3- and 5-positions are significantly less reactive towards nucleophiles. This reactivity difference allows for highly selective functionalization at the C2 position. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, underscoring the enhanced reactivity of the C-F bond in this context.[3][4]

*General mechanism for SNAr at the C2 position.*

This selective reactivity makes **3,5-dichloro-2-fluoropyridine** a valuable precursor for introducing a wide range of functionalities (amines, alcohols, thiols) at the 2-position, which is a common feature in many biologically active molecules.[5]

## Application in Bioactive Scaffolds: Synthesis of a Roflumilast Analogue

Roflumilast is a phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD). Its synthesis involves the formation of an amide bond between 4-amino-3,5-dichloropyridine and an activated benzoic acid derivative.[5][7][16] The following protocol demonstrates how **3,5-dichloro-2-fluoropyridine** could be used in a similar SNAr reaction to create novel analogues, a common strategy in medicinal chemistry to explore structure-activity relationships.

## Detailed Protocol: SNAr Amination

This protocol describes a representative amination reaction at the C2 position.

- Reactant Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve **3,5-dichloro-2-fluoropyridine** (1.0 equivalent) in a suitable polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF).

- **Base Addition:** Add a non-nucleophilic base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) (1.1 equivalents), to the solution at a controlled temperature (e.g., 0-25°C).
- **Nucleophile Addition:** Slowly add the desired amine nucleophile (e.g., 4-amino-piperidine, 1.0 equivalent) to the reaction mixture.
- **Reaction:** Allow the reaction to stir at room temperature or with gentle heating (e.g., 20-40°C) until the starting material is consumed, as monitored by TLC or LC-MS.
- **Quenching and Work-up:** Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography to yield the desired 2-amino-3,5-dichloropyridine derivative.

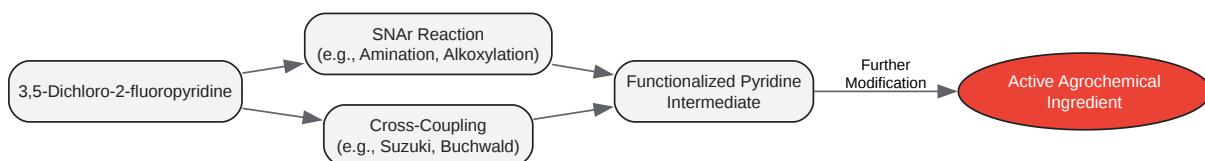
## Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **3,5-dichloro-2-fluoropyridine**.

Technique	Expected Characteristics
<sup>1</sup> H NMR	Two signals in the aromatic region, each a doublet of doublets, corresponding to the protons at the C4 and C6 positions. The proton at C6 will likely be downfield due to its proximity to the nitrogen.[10]
<sup>13</sup> C NMR	Five distinct signals for the pyridine ring carbons. The carbon attached to fluorine (C2) will show a large one-bond C-F coupling constant. Other carbons will show smaller, multi-bond C-F and C-H couplings.
<sup>19</sup> F NMR	A single resonance, likely appearing as a doublet of doublets due to coupling with the C4 and C6 protons.
Mass Spec	A molecular ion peak corresponding to the exact mass (164.9548) and a characteristic isotopic pattern due to the presence of two chlorine atoms.[17]

## Applications in Agrochemicals

The halogenated pyridine scaffold is a cornerstone in the agrochemical industry, found in numerous fungicides, herbicides, and insecticides.[1][18] The specific substitution pattern can fine-tune the biological activity and physical properties of the molecule. While direct synthesis of major commercial agrochemicals from **3,5-dichloro-2-fluoropyridine** is not widely documented, its structural motifs are highly relevant. For instance, the fungicide Fluazinam and the herbicide Picloram are built upon chlorinated pyridine cores, highlighting the importance of intermediates like this.[1] The synthetic strategies used for these compounds, often involving nucleophilic substitution and cross-coupling reactions, are directly applicable to **3,5-dichloro-2-fluoropyridine**.



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*General workflow for agrochemical synthesis.*

## Conclusion

**3,5-Dichloro-2-fluoropyridine** is a valuable and highly reactive building block for chemical synthesis. Its key strategic advantage lies in the exceptional reactivity of the C2-fluorine atom towards nucleophilic aromatic substitution, which allows for predictable and selective functionalization. This feature, combined with the presence of two additional chlorine atoms for potential further modification, makes it an ideal starting material for creating diverse libraries of compounds in drug discovery and for constructing complex agrochemical agents. The protocols and data presented in this guide serve as a foundational resource for scientists looking to leverage the unique chemical properties of this powerful intermediate.

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